
Ipratropium (bromide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ipratropium bromide is a quaternary ammonium derivative of atropine, commonly used as an anticholinergic agent. It is marketed under various trade names, including Atrovent. This compound is primarily used to manage respiratory conditions such as chronic obstructive pulmonary disease and asthma by relaxing the smooth muscles in the airways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ipratropium bromide involves several key steps:
Acyl Chlorination Reaction: 2-phenyl-3-acetoxy propionic acid reacts with oxalyl chloride in an organic solvent to form an acyl chloride intermediate.
Addition Reaction: The acyl chloride intermediate is then reacted with isopropyl tropine mesylate.
Hydrolysis: The organic solvent is removed, and the residual reaction solution is hydrolyzed with an inorganic acid.
Bromomethylation: The hydrolysate is extracted and subjected to a bromomethylation reaction with methyl bromide to yield ipratropium bromide.
Industrial Production Methods: Industrial production of ipratropium bromide typically follows the same synthetic route but on a larger scale, ensuring stringent control over reaction conditions to maintain product purity and yield .
Types of Reactions:
Oxidation: Ipratropium bromide can undergo oxidation reactions, although these are less common in its typical applications.
Reduction: Reduction reactions are not typically associated with ipratropium bromide.
Substitution: The compound can undergo substitution reactions, particularly involving the bromide ion.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Methyl bromide is commonly used in the bromomethylation step of its synthesis.
Major Products:
Applications De Recherche Scientifique
Ipratropium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in chromatographic methods for drug analysis.
Biology: Studied for its effects on cellular pathways and receptor interactions.
Industry: Employed in the formulation of inhalers and nasal sprays for therapeutic use.
Mécanisme D'action
Ipratropium bromide acts as an antagonist of the muscarinic acetylcholine receptor. By inhibiting the parasympathetic nervous system in the airways, it causes smooth muscle relaxation, leading to bronchodilation. This mechanism is particularly effective in alleviating bronchospasm associated with chronic obstructive pulmonary disease and asthma .
Comparaison Avec Des Composés Similaires
Tiotropium Bromide: Another anticholinergic agent used for similar indications but with a longer duration of action.
Atropine: A naturally occurring compound with broader applications but less specificity for respiratory conditions.
Glycopyrronium Bromide: Used in the treatment of chronic obstructive pulmonary disease with a different pharmacokinetic profile
Uniqueness: Ipratropium bromide is unique in its rapid onset of action and specific targeting of muscarinic receptors in the airways, making it highly effective for acute management of respiratory conditions .
Propriétés
Formule moléculaire |
C20H30BrNO3 |
|---|---|
Poids moléculaire |
412.4 g/mol |
Nom IUPAC |
[(5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17?,18?,19?,21?;/m0./s1 |
Clé InChI |
LHLMOSXCXGLMMN-OJZQKMKLSA-M |
SMILES isomérique |
CC(C)[N+]1([C@H]2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
SMILES canonique |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



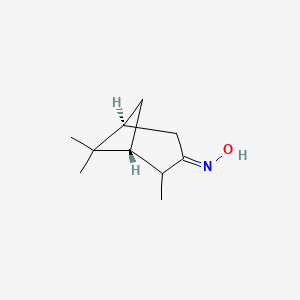


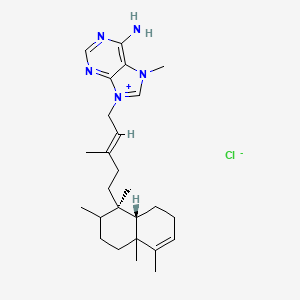

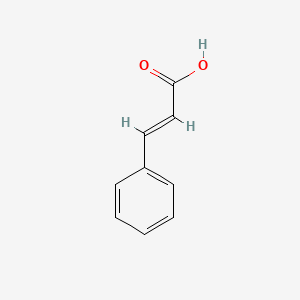
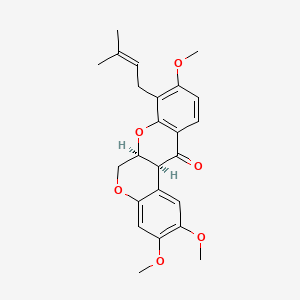

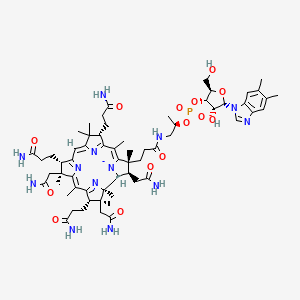
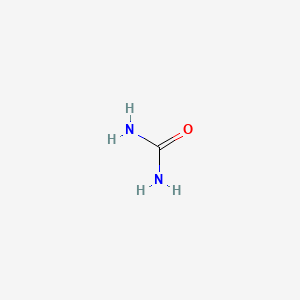
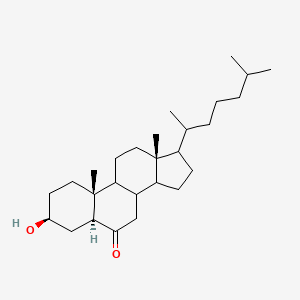
![[(1S,7S,8S,12S,13S,15S,19S)-5,13,19-triacetyloxy-7-(furan-3-yl)-1,8,12-trimethyl-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-15-yl] acetate](/img/structure/B10753967.png)
![methyl 4-[(3R,5R,10S,12S,13R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B10753971.png)
